molecular formula C16H16N2O4 B5836689 2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B5836689
M. Wt: 300.31 g/mol
InChI Key: LYPIQPLNBGJNBK-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Nitration of Phenol: The starting material, 2,3-dimethylphenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,3-dimethyl-4-nitrophenol.

    Formation of Phenoxy Acetate: The nitrated phenol is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2,3-dimethyl-4-nitrophenoxy)acetyl chloride.

    Amidation: The final step involves the reaction of the acetyl chloride derivative with 3-nitroaniline in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)acetic acid.

    Reduction: 2-(2,3-dimethylphenoxy)-N-(3-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could be involved in redox reactions, while the acetamide moiety may facilitate binding to proteins or other biomolecules.

Comparison with Similar Compounds

    2-(2,3-Dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.

    2-(2,3-Dimethylphenoxy)-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.

    2-(2,3-Dimethylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 2-(2,3-Dimethylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-8-15(12(11)2)22-10-16(19)17-13-6-4-7-14(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPIQPLNBGJNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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